REACTION_CXSMILES
|
Br[CH2:2][C:3](=[O:7])[CH:4]([CH3:6])[CH3:5].[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:2][C:3](=[O:7])[CH:4]([CH3:6])[CH3:5])=[CH:11][CH:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
338 g
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Type
|
reactant
|
Smiles
|
BrCC(C(C)C)=O
|
Name
|
|
Quantity
|
357 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
483 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
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solvent
|
Smiles
|
C(C)C(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 16 hours
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Duration
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16 h
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with 2N aqueous sodium hydroxide solution, once with water and once with saturated aqueous sodium chloride solution
|
Type
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CUSTOM
|
Details
|
After drying
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Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue which remained was distilled under a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCC(C(C)C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 435 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |